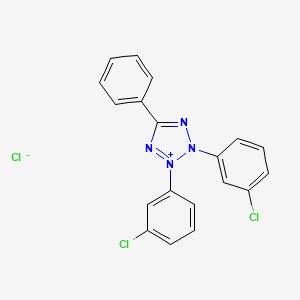

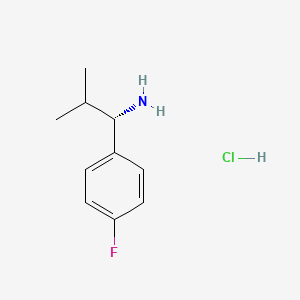

![molecular formula C24H18FN B594041 5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine CAS No. 1228153-91-0](/img/structure/B594041.png)

5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine

Descripción general

Descripción

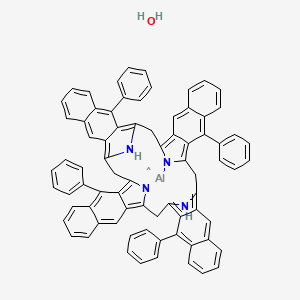

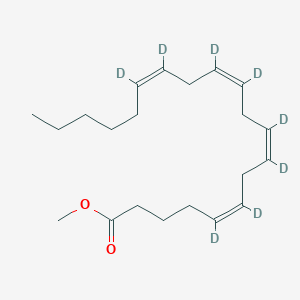

The compound “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-amine” is a derivative of terphenyl, which is a group of closely related aromatic hydrocarbons. Terphenyls consist of a central benzene ring substituted with two phenyl groups . The specific compound you’re asking about seems to have additional substitutions: a fluorine atom and an amine group.

Molecular Structure Analysis

The molecular structure of “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-amine” would be expected to be similar to that of terphenyl, with the additional substitutions causing changes in the electronic structure and potentially the shape of the molecule. The exact structure could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-amine” would be expected to be similar to those of terphenyl, but with modifications due to the additional substitutions. For example, the presence of the fluorine atom could increase the compound’s polarity, and the amine group could give it basic properties .Aplicaciones Científicas De Investigación

-

Organic Synthesis

- The compound “1,1’:3’,1’‘-Terphenyl-5’-boronic acid” is used in organic synthesis . A double Suzuki cross-coupling protocol has been devised as a practical route to a variety of terphenyls . Good chemoselectivity was observed . Unsymmetrically substituted triphenylenes were also easily prepared .

- The method involves a double Suzuki cross-coupling protocol . The compound is insoluble in water and should be stored in a cool place, away from strong oxidizing agents .

- The outcomes of this application include the successful synthesis of a variety of terphenyls and triphenylenes .

-

Thermally Activated Delayed Fluorescent Emitters

- “1,1’:3’,1’'-Terphenyl” compounds are used in the development of thermally activated delayed fluorescent (TADF) emitters . These emitters are becoming very popular because of their high external quantum efficiency (EQE) due to their efficient radiative transition process assisted by the up-conversion process of triplet excitons .

- The development of these emitters involves the design of donor and acceptor moieties in several different ways . The non-radiative triplet excitons can be converted to singlet excitons in the TADF emitters through the reverse intersystem crossing process induced by the weak spin-orbit coupling and the small singlet–triplet energy gap (E ST) in specially designed donor–acceptor structures .

- The outcomes of this application include the development of high-efficiency TADF organic light-emitting diodes (OLEDs). The best EQE of the green TADF OLEDs was 31.2%, which was much higher than that of the red (17.5%) and blue (25.0%) TADF OLEDs .

- Brominated Derivatives

- Green Thermally Activated Delayed Fluorescent Emitters

- “1,1’:3’,1’'-Terphenyl” compounds are used in the development of green thermally activated delayed fluorescent (TADF) emitters . These emitters are becoming very popular because of their high external quantum efficiency (EQE) due to their efficient radiative transition process assisted by the up-conversion process of triplet excitons .

- The development of these emitters involves the design of donor and acceptor moieties in several different ways . The non-radiative triplet excitons can be converted to singlet excitons in the TADF emitters through the reverse intersystem crossing process induced by the weak spin-orbit coupling and the small singlet–triplet energy gap (E ST) in specially designed donor–acceptor structures .

- The outcomes of this application include the development of high-efficiency TADF organic light-emitting diodes (OLEDs). The best EQE of the green TADF OLEDs was 31.2%, which was much higher than that of the red (17.5%) and blue (25.0%) TADF OLEDs .

Propiedades

IUPAC Name |

2-fluoro-N,4,6-triphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN/c25-23-17-20(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)26-21-14-8-3-9-15-21/h1-17,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTXPBYMOJRABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)NC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

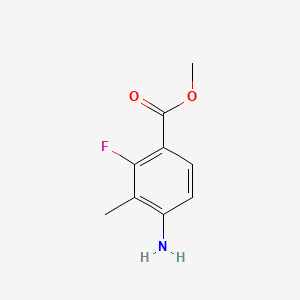

![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)